4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This tricyclic heterocyclic compound features a complex fused-ring system with a 4-chloro-3-(trifluoromethyl)phenyl substituent, a methyl group at position 11, and a sulfanyl moiety at position 3. The chlorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the sulfur and nitrogen atoms in the core may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2OS2/c1-8-2-4-10-13(6-8)27-15-14(10)16(25)24(17(26)23-15)9-3-5-12(19)11(7-9)18(20,21)22/h3,5,7-8H,2,4,6H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPYWLWMNLKAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic core.
Introduction of the Sulfanyl and Thia Groups: The sulfanyl and thia groups are introduced through nucleophilic substitution reactions.
Attachment of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in aromatic substituents and functional groups (Table 1). For example:
- 4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS: 380437-04-7) replaces the chloro-trifluoromethylphenyl group with a methoxyphenyl group, reducing electronegativity and altering solubility .
- 5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 357618-26-9) features a hydroxyl group, enhancing hydrophilicity but reducing membrane permeability compared to the target compound .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (fingerprint-based metrics), the target compound shows moderate similarity (~60–70%) to analogs like 844648-06-2, suggesting overlapping bioactivity profiles (e.g., kinase inhibition) but divergent pharmacokinetics due to substituent differences . For example:
Table 2: Similarity Metrics and Predicted Properties
Experimental Validation via NMR and Docking Studies
- NMR Profiling : Analogous to ’s approach, NMR shifts in regions A (positions 39–44) and B (29–36) could highlight conformational differences caused by the chloro-trifluoromethylphenyl group in the target compound versus methoxy or hydroxyl substituents in analogs. Such shifts correlate with altered binding modes .
- Chemical Space Docking : The target compound’s docking efficiency likely surpasses analogs like 380437-04-7 due to optimized halogen interactions, as seen in enrichment studies of similar tricyclic systems .
Biological Activity
The compound 4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes several notable functional groups:
- Chloro and trifluoromethyl groups : These enhance the compound's lipophilicity and reactivity.
- Thiazole and diazatricyclo components : These structures are often associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the chloro and trifluoromethyl groups suggests potential modulation of enzyme activity or receptor signaling pathways.
Biological Effects
Research indicates that compounds with similar structures exhibit a range of biological effects, including:
- Antimicrobial Activity : Related compounds have shown significant antibacterial properties against various pathogens. For instance, tricyclic flavonoids have demonstrated MIC values as low as 0.24 µg/ml against Staphylococcus aureus .
- Analgesic Effects : Some derivatives have been noted for their analgesic efficacy, potentially acting through opioid-independent mechanisms .
Case Studies
- Antimicrobial Evaluation : In a study evaluating a series of tricyclic compounds, one derivative showed an IC50 value of 0.45 µM against Plasmodium falciparum K1 without cytotoxicity towards human cells . This suggests that the compound may also possess antimalarial properties.
- Mechanistic Insights : Research on structurally similar compounds indicates that they may impair bacterial cell membrane integrity, leading to cell agglutination and death . This mechanism could be relevant for understanding the biological activity of the target compound.
Comparative Analysis
A comparative analysis with structurally related compounds reveals insights into the unique properties and potential applications of the target compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | C8H3ClF3NO | Toxic if inhaled; potential for analgesic effects |
| 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | Simple amine structure; less biologically active |
| 3,5-bis(trifluoromethyl)phenyl isocyanate | C9H4ClF6N | Multiple trifluoromethyl groups; increased reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
